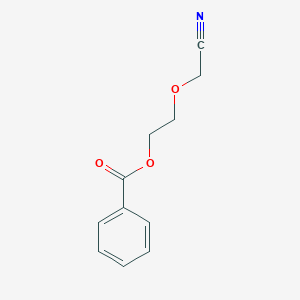
2-(Cyanomethoxy)ethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyanomethoxy)ethyl benzoate is an organic compound that belongs to the ester family Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Cyanomethoxy)ethyl benzoate can be synthesized through the esterification of benzoic acid with 2-(cyanomethoxy)ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyanomethoxy)ethyl benzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce benzoic acid and 2-(cyanomethoxy)ethanol under acidic or basic conditions.
Reduction: The nitrile group in the compound can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to an amide or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Ammonia or primary amines for aminolysis reactions.
Major Products Formed
Hydrolysis: Benzoic acid and 2-(cyanomethoxy)ethanol.
Reduction: 2-(Aminomethoxy)ethyl benzoate.
Substitution: Amides and other ester derivatives.
Aplicaciones Científicas De Investigación
2-(Cyanomethoxy)ethyl benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyanomethoxy)ethyl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid, which may have biological activity. The nitrile group can be reduced to an amine, which can interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzoate: Another ester of benzoic acid, but with an ethyl group instead of a 2-(cyanomethoxy)ethyl group.
Methyl benzoate: Similar to ethyl benzoate, but with a methyl group.
2-(Methoxymethoxy)ethyl benzoate: Similar structure but with a methoxy group instead of a cyanomethoxy group.
Uniqueness
2-(Cyanomethoxy)ethyl benzoate is unique due to the presence of the cyanomethoxy group, which imparts distinct chemical and physical properties. This functional group allows for specific reactions and interactions that are not possible with simpler esters like ethyl or methyl benzoate. The compound’s versatility in undergoing various chemical transformations makes it valuable in research and industrial applications.
Propiedades
Número CAS |
88713-34-2 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2-(cyanomethoxy)ethyl benzoate |
InChI |
InChI=1S/C11H11NO3/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h1-5H,7-9H2 |
Clave InChI |
HWTMSRDAULZBMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCCOCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


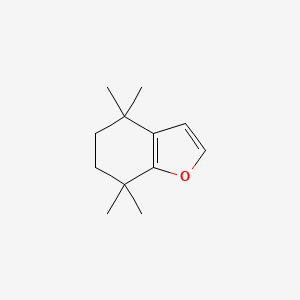
![Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate](/img/structure/B14389154.png)
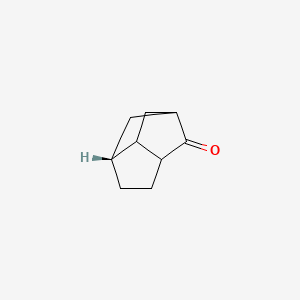

![2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B14389163.png)
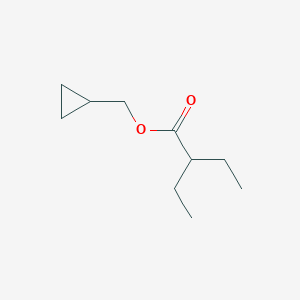
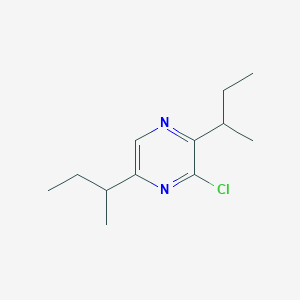
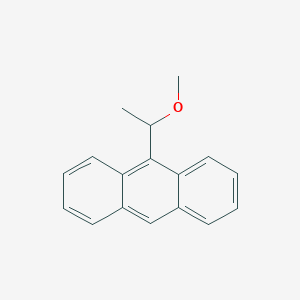
![1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene](/img/structure/B14389176.png)
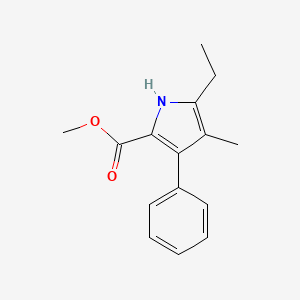
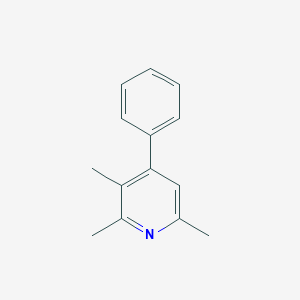
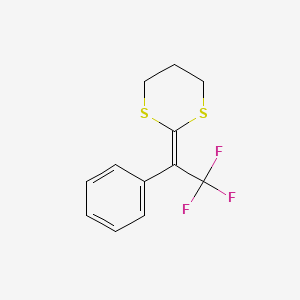
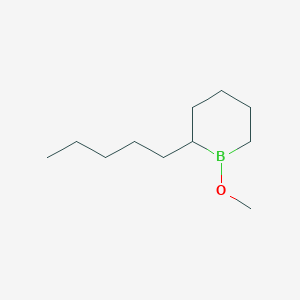
![1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14389227.png)
